Racemic-(1R,6S,7R)-Methyl3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate
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Overview
Description
Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate: is a complex organic compound with the molecular formula C15H19NO4S. This compound is characterized by its unique bicyclic structure, which includes a tosyl group and a carboxylate ester. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Bicyclic Core: This step involves the cyclization of a suitable precursor to form the azabicyclo[4.1.0]heptane core.
Introduction of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction, typically using tosyl chloride (TsCl) in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(1R,6S,7R)-7-Bromobicyclo[4.1.0]Heptane-1-Carboxylate
- Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate
Uniqueness
Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate is unique due to its specific combination of functional groups and its rigid bicyclic structure. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C13H16NO2S |
---|---|
Molecular Weight |
250.34 g/mol |
InChI |
InChI=1S/C13H16NO2S/c1-10-2-4-13(5-3-10)17(15,16)14-7-6-11-8-12(11)9-14/h2-5,8,11-12H,6-7,9H2,1H3/t11-,12-/m0/s1 |
InChI Key |
SXFKQASRYWOOAY-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]3[CH][C@H]3C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3[CH]C3C2 |
Origin of Product |
United States |
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